

A Technical Guide to Sodium Borodeuteride: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: Sodium borodeuteride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **sodium borodeuteride** (NaBD_4), a deuterated analogue of sodium borohydride. This document details its chemical and physical properties, provides comprehensive experimental protocols for its synthesis and common applications, and illustrates key workflows through diagrams.

Core Properties of Sodium Borodeuteride

Sodium borodeuteride is a white, crystalline solid that serves as a valuable reducing agent in organic synthesis, particularly for the introduction of deuterium labels into molecules. Its fundamental properties are summarized below.

Property	Value	Reference
CAS Number	15681-89-7	[1][2][3][4][5]
Molecular Formula	NaBD ₄	[2][4]
Molecular Weight	41.86 g/mol	[2][3][4]
Appearance	White to off-white powder or chunks	[3][6]
Melting Point	>300 °C (decomposes)	[3][6]
Solubility	Soluble in liquid ammonia, amines, and pyridine.	[3][6]
Sensitivity	Moisture sensitive, hygroscopic.	[3][6]

Synthesis of Sodium Borodeuteride

A common laboratory-scale synthesis of **sodium borodeuteride** involves the reaction of trimethylamine-borane-d₃ with sodium methoxide.[1]

Experimental Protocol: Synthesis from Trimethylamine-borane-d₃

Materials:

- Trimethylamine-borane-d₃
- Alcohol-free sodium methoxide
- Diglyme (redistilled under reduced pressure from sodium borohydride)
- Concentrated hydrochloric acid
- Calcium sulfate (for drying tube)
- n-Propylamine (redistilled from calcium hydride)

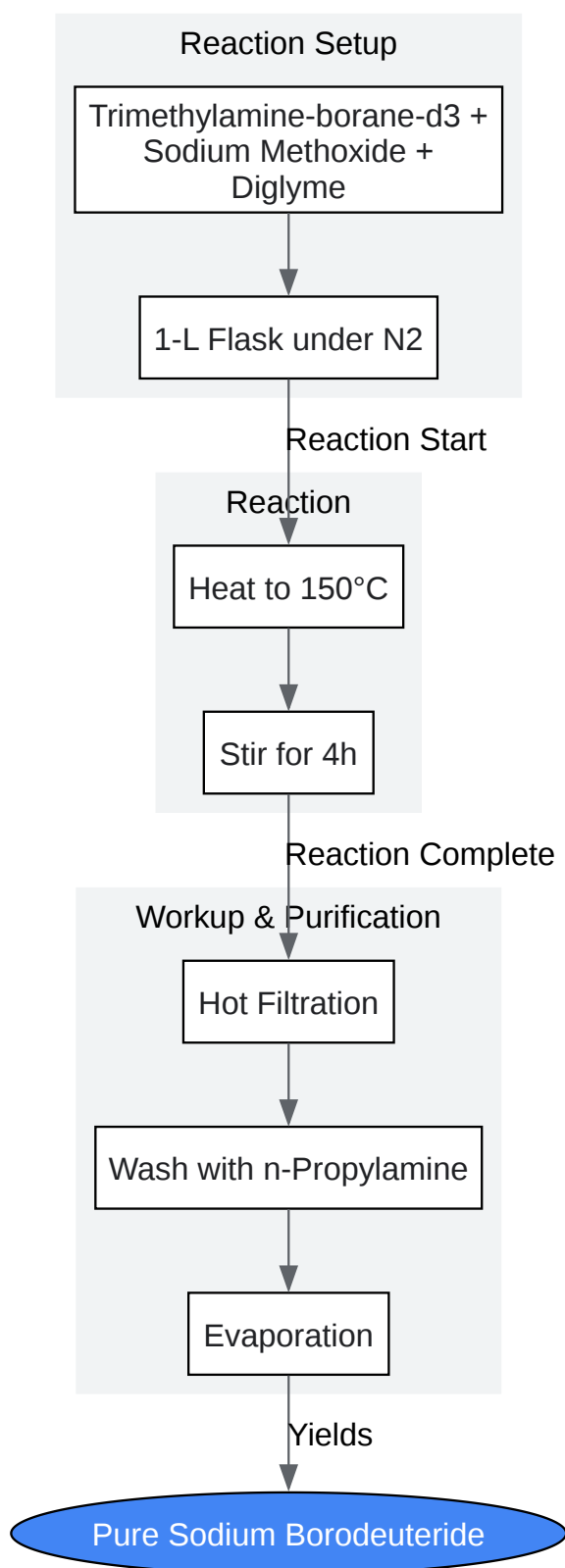
Equipment:

- 1-L flask fitted with a mechanical stirrer, dry-nitrogen inlet, and cold-water condenser
- Wax bath
- Drying tube
- Oil bubbler
- Filtration apparatus

Procedure:

- In a 1-L flask, combine 122 g (1.61 moles) of trimethylamine-borane- d_3 , 65 g (1.20 moles) of alcohol-free sodium methoxide, and 400 ml of purified diglyme.
- Stir the mixture under a dry nitrogen atmosphere while slowly increasing the temperature from 70 to 150 °C using a wax bath.
- The evolved trimethylamine is passed through a condenser, a calcium sulfate drying tube, an oil bubbler, and is then absorbed in concentrated hydrochloric acid.
- Maintain the reaction temperature at 150 °C until the evolution of amine ceases (approximately 4 hours).
- Filter the hot reaction mixture under suction to isolate the insoluble product.
- The crude **sodium borodeuteride** is then purified by stirring with n-propylamine (500 ml) for approximately 30 minutes to dissolve the product, leaving behind impurities.
- The n-propylamine is then removed by evaporation under reduced pressure to yield purified **sodium borodeuteride**.

Diagram of Synthesis Workflow:



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Caption: Workflow for the synthesis of **sodium borodeuteride**.

Application in Organic Synthesis: Reduction of Ketones

Sodium borodeuteride is a selective reducing agent for aldehydes and ketones, converting them to primary and secondary alcohols, respectively.^[7] The use of NaBD₄ allows for the specific incorporation of a deuterium atom at the carbonyl carbon.

Experimental Protocol: General Reduction of a Ketone

This protocol is adapted from the reduction of 3-nitroacetophenone and 9H-fluoren-9-one using sodium borohydride and is applicable for **sodium borodeuteride**.^[7]

Materials:

- Ketone substrate (e.g., 3-nitroacetophenone)
- **Sodium borodeuteride** (NaBD₄)
- Ethanol (reaction solvent)
- Thin-layer chromatography (TLC) supplies for reaction monitoring

Equipment:

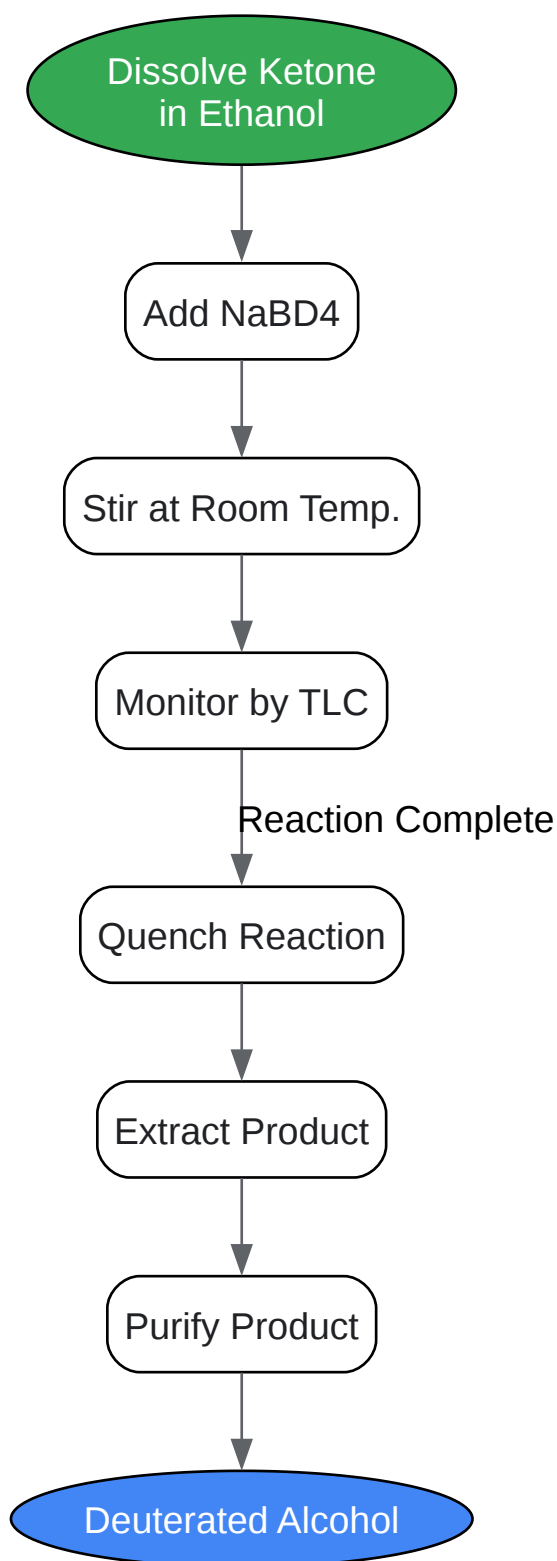
- Round-bottomed flask
- Stirring apparatus
- TLC chamber and plates

Procedure:

- Dissolve approximately 300 mg of the ketone substrate in ethanol in a round-bottomed flask at room temperature.
- In principle, one mole of NaBD₄ can reduce four moles of a ketone. In practice, it is common to use at least two equivalents of the deuteride ion per carbonyl group. Calculate the required amount of NaBD₄ accordingly.

- Slowly add the **sodium borodeuteride** to the stirred solution of the ketone.
- Monitor the progress of the reaction using thin-layer chromatography (TLC).
- Upon completion of the reaction (as indicated by the disappearance of the starting material on TLC), the reaction is quenched, typically by the slow addition of water or dilute acid.
- The product alcohol is then extracted from the reaction mixture using an appropriate organic solvent.
- The crude product can be purified by recrystallization or chromatography.

Diagram of Ketone Reduction Workflow:



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Caption: General workflow for the reduction of a ketone using **sodium borodeuteride**.

Applications in Drug Development and Research

The selective introduction of deuterium into organic molecules is a powerful tool in drug development and metabolic research.[3] Deuterated compounds can exhibit an altered rate of metabolism due to the kinetic isotope effect, which can lead to improved pharmacokinetic profiles. **Sodium borodeuteride** is a key reagent for achieving this selective deuteration. Its utility also extends to the synthesis of deuterated standards for use in mass spectrometry-based bioanalysis.

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